molecular formula C8H17NO2 B13620017 2-Amino-1-(2-methoxyethyl)cyclopentanol

2-Amino-1-(2-methoxyethyl)cyclopentanol

Cat. No.: B13620017
M. Wt: 159.23 g/mol
InChI Key: YHIPBQMZNVIUQJ-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methoxyethyl)cyclopentanol is an organic compound with the molecular formula C8H17NO2 It is a cyclopentanol derivative with an amino group and a methoxyethyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methoxyethyl)cyclopentanol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 2-methoxyethylamine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process.

Another method involves the hydrogenation of 2-methoxyethylcyclopentanone using hydrogen gas and a suitable catalyst, such as platinum or palladium. This reaction is carried out under elevated pressure and temperature to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common. Additionally, the purification of the final product may involve distillation or crystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methoxyethyl)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopentanol derivatives.

Scientific Research Applications

2-Amino-1-(2-methoxyethyl)cyclopentanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.

    Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methoxyethyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Aminocyclopentanol: Lacks the methoxyethyl group, resulting in different solubility and reactivity properties.

    2-Methoxyethylcyclopentanol: Lacks the amino group, affecting its ability to participate in hydrogen bonding and nucleophilic substitution reactions.

Uniqueness

2-Amino-1-(2-methoxyethyl)cyclopentanol is unique due to the presence of both the amino and methoxyethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-amino-1-(2-methoxyethyl)cyclopentan-1-ol

InChI

InChI=1S/C8H17NO2/c1-11-6-5-8(10)4-2-3-7(8)9/h7,10H,2-6,9H2,1H3

InChI Key

YHIPBQMZNVIUQJ-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCCC1N)O

Origin of Product

United States

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